molecular formula C8H7F2NO2 B2429537 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid CAS No. 1105976-40-6

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid

Cat. No.: B2429537
CAS No.: 1105976-40-6
M. Wt: 187.146
InChI Key: UPHONRUHONEECC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylic acid group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridine derivatives. This process can be achieved through various synthetic routes, including:

Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in interactions with biological molecules, influencing pathways involved in various physiological processes .

Comparison with Similar Compounds

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)-3-methylpyridine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    3-Methylpyridine-5-carboxylic acid: Lacking the difluoromethyl group, this compound has different chemical properties and applications.

    2-(Difluoromethyl)pyridine-5-carboxylic acid: This compound lacks the methyl group, which can affect its overall reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHONRUHONEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105976-40-6
Record name 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid
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